molecular formula C21H30O9 B13860105 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol

4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol

Cat. No.: B13860105
M. Wt: 426.5 g/mol
InChI Key: CJMNXSKEVNPQOK-DLIURNGASA-N
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Description

GSK 690693 Hydrochloride is a novel ATP-competitive inhibitor of the AKT kinase family, which includes AKT1, AKT2, and AKT3. These kinases play a crucial role in regulating cell survival, growth, and metabolism. GSK 690693 Hydrochloride has shown potent anti-tumor activity and is being investigated for its potential use in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK 690693 Hydrochloride involves multiple steps, including the formation of the core imidazo[4,5-c]pyridine structure. The process typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of GSK 690693 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .

Chemical Reactions Analysis

Types of Reactions

GSK 690693 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

GSK 690693 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

GSK 690693 Hydrochloride exerts its effects by inhibiting the activity of AKT kinases. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell survival, growth, and metabolism. The compound also induces apoptosis in tumor cells by modulating the activity of transcription factors like FOXO3a .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GSK 690693 Hydrochloride is unique due to its broad-spectrum inhibition of all three AKT isoforms (AKT1, AKT2, and AKT3) with high potency. This broad inhibition profile makes it a valuable tool for studying the comprehensive effects of AKT inhibition in various biological contexts .

Properties

Molecular Formula

C21H30O9

Molecular Weight

426.5 g/mol

IUPAC Name

(3R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14?,15-,16?,17?,19+/m1/s1

InChI Key

CJMNXSKEVNPQOK-DLIURNGASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O[C@H]2C(C([C@H](C(O2)C(=O)O)O)O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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